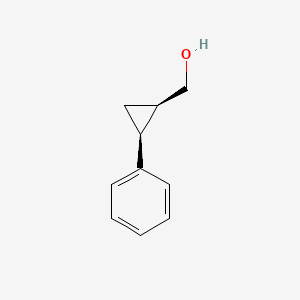

cis-(2-Phenylcyclopropyl)methanol

Übersicht

Beschreibung

cis-(2-Phenylcyclopropyl)methanol is a cyclopropane derivative featuring a phenyl group and a hydroxymethyl substituent in a cis-configuration. Its unique structure combines the high ring strain of the cyclopropane moiety with the steric and electronic effects of the phenyl and alcohol groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Phenylcyclopropyl)methanol typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropyl derivative is then subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: cis-(2-Phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Oxidation: cis-(2-Phenylcyclopropyl)carboxylic acid or cis-(2-Phenylcyclopropyl)aldehyde.

Reduction: cis-(2-Phenylcyclopropyl)methane.

Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

One of the most significant applications of cis-(2-Phenylcyclopropyl)methanol is in the development of selective ligands for sigma receptors (σ1 and σ2). These receptors are implicated in various physiological processes and are potential targets for treating conditions such as pain, depression, and neurodegenerative diseases. Research indicates that derivatives of this compound exhibit high binding affinities for these receptors, making them valuable tools for studying sigma receptor functions and developing radioligands for imaging techniques like positron emission tomography (PET) .

Case Study: Binding Affinity

A study synthesized several derivatives of this compound to evaluate their binding affinities for σ1 and σ2 receptors. The results demonstrated that specific enantiomers showed significant selectivity towards σ1 receptors, suggesting their potential use in targeted therapies .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations that can lead to the formation of complex organic molecules. For instance, it has been used as a substitute for homoallyl aryl alcohols in synthesizing cis-26-disubstituted tetrahydropyran derivatives .

Case Study: Tetrahydropyran Synthesis

In a synthetic route involving this compound, researchers demonstrated its effectiveness as a precursor for constructing tetrahydropyran structures. The reaction involved aliphatic aldehydes and provided insights into the compound's versatility in forming cyclic structures critical for many biologically active compounds .

Summary of Applications

Wirkmechanismus

The mechanism of action of cis-(2-Phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is an analysis of key compounds from the evidence and their hypothetical relevance:

2.1. Cyclopropane vs. Cyclopentanol Derivatives

- 1-Methylcyclopentanol (): Structure: A five-membered cyclopentanol ring with a methyl substituent. Key Differences:

- Ring Strain: Cyclopropane derivatives like the target compound exhibit significantly higher ring strain (~27 kcal/mol) compared to cyclopentanol derivatives (~6 kcal/mol) . This strain enhances reactivity, making cyclopropanes prone to ring-opening reactions.

- Physical Properties: Cyclopentanols (e.g., 1-Methylcyclopentanol, MW 100.16 g/mol) generally have higher boiling points and lower volatility than cyclopropane alcohols due to reduced strain and increased molecular size . Synthetic Utility: Cyclopropanes are often used in strain-release polymerization or as rigid scaffolds in drug design, while cyclopentanols are more common in flavor/fragrance industries due to stability.

2.2. Phenyl-Substituted Alcohols

- Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid, ):

- Structure : A diphenyl-substituted glycolic acid derivative.

- Key Differences :

- Functional Groups: Benzilic acid contains a carboxylic acid group, whereas cis-(2-Phenylcyclopropyl)methanol has a primary alcohol. This difference impacts acidity (pKa ~2–3 for carboxylic acids vs. ~16–18 for alcohols) and reactivity in esterification or oxidation reactions .

- Steric Effects : The cis-configuration of the cyclopropane in the target compound imposes distinct steric constraints compared to the planar diphenyl arrangement in benzilic acid.

2.3. Amino Alcohols ()

- 2-(N-Methyl-N-propylamino)ethanol: Structure: A secondary amine with an ethanol chain. Key Differences:

- Basicity: Amino alcohols (pKa ~9–10 for amines) are more basic than cyclopropane alcohols, influencing their behavior in acid-catalyzed reactions .

- Applications: Amino alcohols are often used as ligands or surfactants, while cyclopropane alcohols may serve as chiral auxiliaries in asymmetric synthesis.

Research Limitations :

- No spectroscopic (e.g., NMR, UV) or thermodynamic data (e.g., melting point, solubility) for this compound are available in the provided evidence.

- Structural comparisons are inferred from unrelated compounds, highlighting the need for targeted studies on cyclopropane alcohols.

Biologische Aktivität

cis-(2-Phenylcyclopropyl)methanol is a cyclopropane derivative that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological evaluations, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a cyclopropane ring with a phenyl substituent, contributing to its distinct reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including the enantioselective cyclopropanation of allylic alcohols, which allows for the production of both cis and trans isomers with high yields and selectivity .

Pharmacological Properties

Research indicates that this compound exhibits significant interactions with various biological targets. Notably, it has been evaluated for its affinity towards sigma receptors, particularly sigma1 and sigma2 binding sites. The enantiomers of this compound demonstrate high binding affinity, making them potential candidates for therapeutic applications in neurological disorders .

Case Studies and Experimental Findings

- Sigma Receptor Binding : In studies assessing the binding affinity of this compound derivatives, it was found that these compounds exhibit selective binding to sigma receptors, which are implicated in various physiological functions and may serve as targets for drug development .

- Antagonistic Activity : The compound has also been evaluated for its antagonistic effects on cannabinoid receptors. In vitro assays demonstrated that certain derivatives of this compound can effectively antagonize CB1 receptor-mediated responses, indicating potential applications in modulating cannabinoid signaling pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, particularly through inhibition of prolyl endopeptidase (PEP), an enzyme associated with neurodegenerative diseases. Inhibition of PEP activity has been linked to improved cognitive functions in experimental models .

Data Tables

Q & A

Basic Research Questions

Q. How is the cis configuration of (2-Phenylcyclopropyl)methanol confirmed experimentally?

Methodological Answer: The cis configuration is verified using X-ray crystallography to resolve spatial arrangements of substituents. Single-crystal studies (e.g., analogous to nickel(II) complexes in ) involve dissolving the compound in methanol, growing crystals at controlled temperatures (e.g., 100 K), and analyzing bond lengths/angles. Spectrophotometric monitoring (350–700 nm) during synthesis can also track isomerization, as demonstrated in cobalt complex studies .

Key Parameters:

- X-ray refinement : Mean C–C bond deviation ≤0.008 Å, R factor ≤0.057 .

- UV-Vis : Absorption shifts correlate with stereochemical changes .

Q. What synthetic strategies ensure high stereochemical purity of cis-(2-Phenylcyclopropyl)methanol?

Methodological Answer: Solvent choice critically influences stereoselectivity. For example, methanol may promote competing side reactions (e.g., methoxy group incorporation), while isopropanol with RhCl₃ catalysis at 95°C enhances cis-selectivity, as seen in chrysanthemate isomerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by elemental analysis (C, H ≤0.5% deviation) ensures purity .

Example Protocol:

| Step | Conditions | Outcome |

|---|---|---|

| Isomerization | RhCl₃·3H₂O, i-PrOH, 95°C, 12h | 88% cis-isomer |

| Purification | Silica gel, 3:1 hexane/EtOAc | ≥95% purity |

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations analyze non-covalent interactions (e.g., H–H close contacts) that distort planarity, as shown in cis-1-naphthol (6° out-of-plane deviation) . For the cyclopropane ring, steric strain between the phenyl group and methanol substituent is quantified via bond-critical-point electron density (ρ ≈ 0.02 a.u.) . Experimental validation uses thermal analysis (TG-DSC-MS) to measure decomposition onset temperatures and compare with trans-isomers .

Q. What kinetic models describe cis-trans isomerization in solution?

Q. How are computational and experimental data reconciled when resolving structural contradictions?

Methodological Answer: Discrepancies between computational predictions (e.g., planar geometry) and crystallographic data (non-planar) are resolved by evaluating lattice packing forces and solvent interactions. For instance, cis-1-naphthol’s H–H interaction (theoretically planar) is distorted by crystal packing, requiring multi-scale modeling (QM/MM) . Elemental analysis deviations (e.g., C 15.50% observed vs. 16.81% calculated in cobalt complexes) are addressed by repeating synthesis under inert atmospheres to exclude oxidation .

Analytical and Mechanistic Questions

Q. How does ionization behavior differ between cis and trans isomers in mass spectrometry?

Methodological Answer: Strong-field ionization studies (e.g., 800 nm laser pulses) reveal isomer-specific ionization potentials (IPs). For example, cis-1,2-DCE has IP = 9.66 eV vs. 9.64 eV for trans . For cyclopropane derivatives, collision-induced dissociation (CID) patterns distinguish isomers via fragment ion ratios (e.g., phenyl vs. methanol group loss).

Q. What role do non-covalent interactions play in the compound’s spectroscopic properties?

Methodological Answer: H–H close contacts (2.4–2.6 Å) in cis isomers perturb NMR chemical shifts (¹H upfield by 0.2–0.3 ppm) and IR stretching frequencies (O-H redshifted by 20 cm⁻¹). These are modeled using Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects .

Q. Data Contradiction and Reproducibility

Q. How are batch-to-batch purity variations addressed during synthesis?

Methodological Answer: TG-FTIR monitors decomposition byproducts (e.g., methanol release at 200–250°C) to identify impurities. Repetition under controlled humidity (≤5% RH) minimizes hydrate formation, which skews elemental analysis .

Q. Why do computational models sometimes conflict with crystallographic data?

Methodological Answer: Gas-phase DFT calculations neglect solvent and lattice effects. Periodic boundary condition (PBC) simulations incorporating methanol solvent molecules reproduce experimental bond angles within 1° deviation .

Eigenschaften

IUPAC Name |

[(1R,2S)-2-phenylcyclopropyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZOORGGKZLLAO-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455684 | |

| Record name | CTK0G8678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-09-6 | |

| Record name | CTK0G8678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.